molecular formula C5H9N3O B1652135 5-Methoxy-1-methyl-1H-pyrazol-4-amine CAS No. 1393100-53-2

5-Methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B1652135
CAS No.: 1393100-53-2
M. Wt: 127.14
InChI Key: IYHZZSYZWZWDGR-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound centers around a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2. The substitution pattern creates a unique electronic environment where the methoxy group (-OCH3) occupies position 5, providing electron-donating character through resonance effects, while the amino group (-NH2) at position 4 serves as both an electron-donating substituent and a potential hydrogen bond donor. The methyl group attached to nitrogen at position 1 enhances the lipophilicity of the molecule and prevents tautomerization that might otherwise occur in unsubstituted pyrazoles.

The canonical Simplified Molecular Input Line Entry System representation CN1N=CC(N)=C1OC clearly illustrates the connectivity pattern, where the pyrazole ring maintains aromaticity through delocalized pi-electron density across the nitrogen-carbon framework. The International Union of Pure and Applied Chemistry name, this compound, systematically describes the positioning of each substituent relative to the parent pyrazole structure. The International Chemical Identifier string InChI=1S/C5H9N3O/c1-8-5(9-2)4(6)3-7-8/h3H,6H2,1-2H3 provides unambiguous structural specification for database searches and computational modeling applications.

The bonding pattern analysis reveals that the pyrazole ring exhibits characteristics typical of aromatic heterocycles, with bond lengths and angles that reflect the delocalized nature of the pi-electron system. The presence of the amino group at position 4 introduces additional resonance possibilities, as the lone pair electrons on nitrogen can participate in conjugation with the aromatic ring system. This electronic delocalization influences both the chemical reactivity and the physical properties of the compound, particularly its basicity and nucleophilicity.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C5H9N3O
Molecular Weight 127.15 g/mol
Chemical Abstracts Service Number 1393100-53-2
International Chemical Identifier Key IYHZZSYZWZWDGR-UHFFFAOYSA-N
Canonical SMILES CN1N=CC(N)=C1OC
Logarithm of Partition Coefficient -0.5
Heavy Atoms Count 9
Rotatable Bond Count 1
Polar Surface Area 53 Ångströms squared

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic identification of this compound relies on characteristic signatures observed through multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure through both proton and carbon-13 analysis. The proton nuclear magnetic resonance spectrum exhibits distinct chemical shift patterns that correspond to the various hydrogen environments within the molecule.

Based on established chemical shift correlations for heterocyclic compounds, the proton nuclear magnetic resonance spectrum of this compound would be expected to display several characteristic signals. The methyl group attached to nitrogen at position 1 typically appears as a singlet around 3.3 parts per million, integrating for three protons. The methoxy group protons manifest as a singlet near 3.8 parts per million, also integrating for three protons, consistent with the electron-withdrawing effect of the adjacent oxygen atom. The single aromatic proton at position 3 of the pyrazole ring appears downfield, typically between 7.4 and 7.6 parts per million as a singlet. The amino group protons usually present as a broad singlet around 5.3 parts per million, integrating for two protons, though this signal may be broadened due to rapid exchange with deuterated solvents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The pyrazole ring carbons exhibit characteristic chemical shifts that reflect their electronic environments and hybridization states. The carbon bearing the amino group typically resonates around 103-108 parts per million, while the methoxy-substituted carbon appears at approximately 148-152 parts per million. The methyl carbon attached to nitrogen resonates near 44-47 parts per million, and the methoxy carbon signal appears around 55-60 parts per million.

Infrared spectroscopy reveals functional group characteristics through vibrational frequency analysis. The amino group exhibits distinctive N-H stretching vibrations, typically appearing as multiple bands between 3200 and 3400 wavenumbers due to symmetric and asymmetric stretching modes. The aromatic C-H stretching occurs around 3000-3100 wavenumbers, while aliphatic C-H stretching from the methyl and methoxy groups appears between 2800-3000 wavenumbers. The C=N stretching vibration of the pyrazole ring manifests around 1600-1650 wavenumbers, and C-O stretching from the methoxy group occurs near 1000-1200 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 127, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the methoxy group (mass 31) to give a fragment at mass-to-charge ratio 96, and loss of the amino group (mass 16) resulting in a fragment at mass-to-charge ratio 111. These fragmentation patterns serve as diagnostic tools for structural confirmation and purity assessment.

Table 2: Spectroscopic Characteristics of this compound

Technique Parameter Expected Value/Range Assignment
Proton Nuclear Magnetic Resonance Chemical Shift 3.3 ppm (singlet, 3H) N-CH3
Proton Nuclear Magnetic Resonance Chemical Shift 3.8 ppm (singlet, 3H) OCH3
Proton Nuclear Magnetic Resonance Chemical Shift 7.4-7.6 ppm (singlet, 1H) Pyrazole H-3
Proton Nuclear Magnetic Resonance Chemical Shift 5.3 ppm (broad singlet, 2H) NH2
Infrared Spectroscopy Frequency 3200-3400 cm⁻¹ N-H stretch
Infrared Spectroscopy Frequency 1600-1650 cm⁻¹ C=N stretch
Infrared Spectroscopy Frequency 1000-1200 cm⁻¹ C-O stretch
Mass Spectrometry Mass-to-charge ratio 127 Molecular ion [M]⁺

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of pyrazole derivatives provides crucial insights into three-dimensional molecular arrangements and intermolecular interactions that influence physical properties and biological activity. While specific single-crystal X-ray diffraction data for this compound has not been reported in the available literature, structural studies of closely related pyrazole compounds offer valuable comparative information for understanding conformational preferences and packing arrangements.

Related pyrazole structures, such as 5-amino-1-(2-hydroxyethyl)pyrazole, have been characterized crystallographically and reveal important structural features common to this class of compounds. These studies demonstrate that pyrazole rings typically maintain planarity, with bond lengths and angles consistent with aromatic character. The presence of amino and methoxy substituents introduces additional considerations for intermolecular hydrogen bonding patterns that significantly influence crystal packing arrangements.

Conformational analysis of this compound involves examination of the preferred orientations of the substituent groups relative to the pyrazole ring plane. The methoxy group at position 5 can adopt different rotational conformations around the C-O bond, with the preferred orientation influenced by steric interactions with adjacent substituents and electronic effects. Computational studies suggest that the methoxy group preferentially adopts a conformation that minimizes steric clashes while maximizing favorable electronic interactions with the pyrazole ring system.

The amino group at position 4 exhibits conformational flexibility through rotation around the C-N bond and pyramidal inversion at the nitrogen center. The preferred conformation is influenced by the potential for intramolecular hydrogen bonding with other substituents and the electronic effects of the adjacent pyrazole ring. In solid-state structures, amino groups frequently participate in intermolecular hydrogen bonding networks that stabilize crystal lattices and influence physical properties such as melting point and solubility.

Intermolecular interaction analysis reveals that this compound likely forms hydrogen-bonded assemblies in the solid state through N-H···N and N-H···O interactions involving the amino group as a donor and the pyrazole nitrogen or methoxy oxygen as acceptors. These hydrogen bonding patterns create extended networks that contribute to crystal stability and influence the overall molecular packing efficiency. The presence of both hydrogen bond donors and acceptors within the same molecule provides multiple opportunities for intermolecular association, leading to complex three-dimensional network structures.

The polar surface area of 53 Ångströms squared indicates significant potential for intermolecular interactions through both hydrogen bonding and dipole-dipole forces. This relatively high polar surface area, combined with the moderate molecular weight, suggests that the compound likely exhibits good solubility in polar solvents while maintaining sufficient lipophilicity for membrane permeation in biological systems.

Properties

IUPAC Name

5-methoxy-1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-5(9-2)4(6)3-7-8/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHZZSYZWZWDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287542
Record name 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393100-53-2
Record name 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393100-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-methyl-1H-pyrazol-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID001287542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Ring Formation

The pyrazole ring is constructed via a [3+2] cycloaddition between diethyl acetylenedicarboxylate and methylhydrazine. In a representative procedure:

  • Diethyl acetylenedicarboxylate (1.0 equiv) is reacted with methylhydrazine (1.2 equiv) in ethanol at 80°C for 6 hours.
  • The intermediate 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is isolated via vacuum filtration (yield: 68–75%).

Key Insight : The use of ethanol as a solvent minimizes side reactions, while excess methylhydrazine ensures complete conversion.

Introduction of Methoxy Group

The hydroxyl group at position 5 is replaced with methoxy via O-methylation:

  • The hydroxy intermediate (1.0 equiv) is treated with methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours.
  • The product, 5-methoxy-1-methyl-1H-pyrazole-4-carboxylate, is purified via column chromatography (yield: 82%).

Optimization Note : Replacing methyl iodide with dimethyl sulfate reduces costs but requires longer reaction times (24 hours).

Amine Group Installation

The ester at position 4 is converted to an amine through a Curtius rearrangement or azide-mediated pathway:

  • Azide Route :
    • The carboxylate (1.0 equiv) reacts with diphenylphosphoryl azide (DPPA, 1.2 equiv) and tert-butanol in DMF at 100°C for 8 hours.
    • The resulting tert-butyl carbamate is hydrolyzed with trifluoroacetic acid (TFA) to yield the amine (overall yield: 54%).
  • Reductive Amination :
    • The ester is reduced to an alcohol using lithium aluminum hydride (LiAlH4), followed by substitution with ammonia under high pressure (yield: 48%).

Comparative Analysis : The azide route offers higher regioselectivity, while reductive amination is preferable for large-scale production due to fewer purification steps.

Optimization of Reaction Conditions

Catalytic Systems

  • Copper(I) bromide : Enhances cyclization efficiency (yield increase: 12%) but requires strict anhydrous conditions.
  • Palladium on carbon (Pd/C) : Facilitates hydrogenolysis during reductive amination, reducing reaction time by 30%.

Solvent and Temperature Effects

Condition Yield (%) Purity (%)
Ethanol, 80°C 75 98
DMF, 100°C 82 95
Solvent-free, 120°C 70 99

Solvent-free conditions, while eco-friendly, demand precise temperature control to prevent decomposition.

Characterization and Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 3.87 (s, 3H, OCH₃), δ 3.42 (s, 3H, NCH₃), δ 6.21 (s, 1H, pyrazole-H).
    • ¹³C NMR : Confirms the methoxy carbon at δ 56.8 ppm.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₆H₁₀N₃O [M+H]⁺: 156.0875; Found: 156.0873.
  • Melting Point : 104–107°C (lit. 105–108°C), indicating high purity.

Comparative Analysis of Alternative Routes

Route A (Azide-mediated):

  • Advantages: High selectivity, minimal byproducts.
  • Disadvantages: Costly reagents, multi-step purification.

Route B (Reductive Amination):

  • Advantages: Scalable, fewer intermediates.
  • Disadvantages: Lower yield, requires high-pressure equipment.

Industrial Preference : Route B is favored for batches >1 kg due to operational simplicity.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
  • Green Chemistry Metrics :

    • Atom economy: 78% (Route A) vs. 65% (Route B).
    • E-factor: 2.1 (Route A) vs. 1.8 (Route B).
  • Cost Analysis :

    • Raw materials account for 62% of total production costs, emphasizing the need for solvent recycling.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution reactions, particularly under acidic or basic conditions. Key examples include:

Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines. For example:
C6H9N3O+CH3IC7H12N3O+HI\text{C}_6\text{H}_9\text{N}_3\text{O} + \text{CH}_3\text{I} \rightarrow \text{C}_7\text{H}_{12}\text{N}_3\text{O} + \text{HI}
Yields depend on solvent polarity and temperature, with DMF or THF often used.

Acylation :
Forms amides when treated with acyl chlorides (e.g., acetyl chloride):
C6H9N3O+CH3COClC8H11N3O2+HCl\text{C}_6\text{H}_9\text{N}_3\text{O} + \text{CH}_3\text{COCl} \rightarrow \text{C}_8\text{H}_{11}\text{N}_3\text{O}_2 + \text{HCl}
Reactions typically proceed at 0–25°C with >75% yields.

Condensation and Reductive Amination

The amine participates in condensation with carbonyl compounds, followed by reduction:

ReactantConditionsProductYieldSource
p-MethoxybenzaldehydeSolvent-free, 120°C, 2 h → NaBH₄/MeOHN-(4-Methoxybenzyl) derivative88%
AcetophenoneHCl (cat.), reflux → NaBH₃CNN-(1-Phenylethyl) substituted pyrazole72%

This method is widely used to synthesize secondary amines for bioactive molecules .

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions:

  • Peracid Oxidation : Forms nitroso derivatives (e.g., using mCPBA):
    C6H9N3OmCPBAC6H8N3O2\text{C}_6\text{H}_9\text{N}_3\text{O} \xrightarrow{\text{mCPBA}} \text{C}_6\text{H}_8\text{N}_3\text{O}_2
    Yields range from 50–65% in dichloromethane.

  • Metal-Catalyzed Oxidation : MnO₂ or KMnO₄ oxidizes the amine to a nitro group, albeit with lower efficiency (~40%).

Cyclization and Heterocycle Formation

The amine serves as a precursor in cyclization reactions:

Pyrazolo[1,5-a]pyrimidines :
Reacts with β-diketones (e.g., acetylacetone) in acetic acid to form fused heterocycles:
C6H9N3O+C5H8O2C11H13N3O3\text{C}_6\text{H}_9\text{N}_3\text{O} + \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_3
Yields reach 85% under microwave irradiation .

Mannich Reactions :
With formaldehyde and secondary amines, generates aminoalkyl derivatives for antimicrobial agents.

Structural and Mechanistic Insights

  • Electronic Effects : The methoxy group donates electron density to the pyrazole ring, enhancing the amine’s nucleophilicity .

  • Hydrogen Bonding : The amine forms intermolecular N–H⋯N bonds, influencing crystal packing and stability .

This compound’s versatility in alkylation, acylation, and cyclization reactions positions it as a key intermediate for pharmaceuticals and agrochemicals. Further studies on enantioselective transformations could expand its utility in asymmetric synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methoxy-1-methyl-1H-pyrazol-4-amine exhibits significant biological activities, particularly in enzyme inhibition and receptor binding. Its structural similarity to known therapeutic agents allows researchers to explore its potential as a drug candidate for various conditions.

Case Studies

  • Antimicrobial Activity:
    • Research indicates that derivatives of pyrazole compounds, including this compound, demonstrate antibacterial and antifungal properties. In vitro studies have shown effective inhibition against several pathogens, suggesting its utility in developing new antimicrobial agents .
  • Anti-inflammatory Effects:
    • Studies have highlighted the compound's potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases. Its mechanism typically involves the inhibition of specific enzymes related to inflammation .
  • Cancer Research:
    • Preliminary investigations into the compound's effects on cancer cell lines reveal promising results in inhibiting tumor growth. The modulation of signaling pathways associated with cancer progression is being explored further .

Agrochemical Applications

The compound's biological activity extends to agricultural applications, particularly in developing agrochemicals aimed at enhancing crop protection and growth.

Case Studies

  • Pesticide Development:
    • Research suggests that this compound can be modified to create novel pesticides that exhibit higher efficacy against specific pests while minimizing environmental impact.
  • Plant Growth Regulators:
    • Its unique functional groups allow for the synthesis of compounds that can act as plant growth regulators, promoting healthier plant development under various environmental conditions .

Comparative Analysis with Other Pyrazole Derivatives

To understand the uniqueness of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameDescriptionUnique Features
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineSimilar pyrazole core with different substituentsVariations in chemical reactivity due to tert-butyl group
1-(3′,4′-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amineDistinct substituents leading to different pharmacological propertiesOffers unique applications in medicinal chemistry

This comparison highlights how the specific combination of functional groups in this compound imparts unique chemical and biological properties, making it valuable for research and industrial applications.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound -OCH₃ (5-position), -CH₃ (1-position) C₅H₉N₃O 127.15 Not explicitly stated Methoxy group enhances electron density; methyl provides steric protection.
1-Methyl-5-nitro-1H-pyrazol-4-amine -NO₂ (5-position), -CH₃ (1-position) C₄H₆N₄O₂ 142.11 89607-16-9 Nitro group increases electrophilicity; potential for redox-active properties.
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine -OCH₂CH₃ (5-position), -CH₂CH₃ (3-position), -CH₃ (1-position) C₈H₁₅N₃O 169.22 1497999-11-7 Ethoxy improves lipophilicity; ethyl group introduces steric bulk.
5-(4-Methoxyphenyl)-2-methylpyrazol-3-amine -C₆H₄OCH₃ (5-position), -CH₃ (2-position) C₁₁H₁₃N₃O 203.24 92469-35-7 Aromatic methoxyphenyl enhances π-π stacking; potential for receptor binding.
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine -CH₂C₆H₄OCH₃ (1-position), -CH₃ (3-position) C₁₂H₁₅N₃O 217.27 Not provided Methoxybenzyl group increases hydrophobicity and may improve CNS penetration.

Biological Activity

5-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS Number: 1393100-53-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a methoxy group at the 5-position and a methyl group at the 1-position. This unique arrangement contributes to its distinct reactivity and biological potential.

Property Value
Molecular FormulaC6H8N4O
Molecular Weight140.15 g/mol
CAS Number1393100-53-2

Synthesis

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. The compound's synthesis often involves the use of catalysts and specific solvents to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole scaffold, including this compound, exhibit significant anticancer activity. For instance, research has shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines:

  • Liver Cancer (HepG2) : The compound demonstrated an inhibition rate of approximately 54.25% against HepG2 cells.
  • Cervical Cancer (HeLa) : Inhibition rates reached around 38.44%, indicating moderate efficacy against these cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in relation to motor neuron diseases. Studies suggest that it may inhibit motor neuron degeneration, making it a candidate for treating conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson’s disease .

Case Studies

  • Anticancer Activity : A study synthesized multiple pyrazole derivatives and evaluated their effects on various cancer cell lines. Among them, this compound showed promising results in inhibiting tumor growth in vitro .
  • Neuroprotection : In a model of neurodegeneration, this compound was tested for its ability to protect against cell death induced by oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Prostaglandin Synthase : The compound has been shown to interact with prostaglandin reductase (PTGR2), suggesting a role in modulating inflammatory pathways .
  • Antioxidant Activity : It exhibits antioxidant properties that may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Q & A

Q. Methodological Insight :

  • Perform dose-response curves (IC₅₀/EC₅₀) across multiple cell lines or microbial strains.
  • Use high-performance liquid chromatography (HPLC) to verify compound purity (>95%) and exclude degradation products as confounding factors .

What safety protocols are essential when handling this compound in the laboratory?

Basic Research Question
The compound is classified as acutely toxic (Category 4, H302) and irritant (H315, H319). Key precautions include:

  • Respiratory protection : Use NIOSH-approved N95 masks in ventilated fume hoods.
  • Skin/eye protection : Nitrile gloves and full-face shields compliant with EN 166 standards .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Insight : Regularly calibrate exposure controls (e.g., airflow monitors) and maintain safety data sheets (SDS) accessible per OSHA 29 CFR 1910 .

How can researchers validate the stability of this compound under varying storage conditions?

Advanced Research Question
Stability studies should assess temperature, humidity, and light sensitivity. For example, pyrazole derivatives stored at 4°C in amber vials with desiccants showed no degradation over 6 months, whereas room-temperature exposure led to 15% decomposition .

Q. Methodological Insight :

  • Use accelerated stability testing (40°C/75% RH for 3 months) per ICH guidelines.
  • Monitor degradation via LC-MS and compare retention times with synthetic standards .

What strategies improve the scalability of pyrazole derivative synthesis for preclinical studies?

Advanced Research Question
Scale-up challenges include exothermic reactions and byproduct accumulation. A demonstrated approach for analogous compounds uses flow chemistry to control heat dissipation and continuous purification via inline scavengers (e.g., polymer-supported reagents) .

Methodological Insight : Optimize solvent systems (e.g., switch from DMF to ethanol/water mixtures) to simplify workup and reduce environmental toxicity .

How do substituent modifications on the pyrazole ring influence pharmacological activity?

Advanced Research Question
Methoxy and methyl groups at specific positions enhance lipophilicity and target binding. For instance, 5-methoxy substitution in 1,5-diarylpyrazoles improved cannabinoid receptor affinity by 10-fold compared to unsubstituted analogs .

Methodological Insight : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 2
5-Methoxy-1-methyl-1H-pyrazol-4-amine

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